molecular formula C18H16Cl2N2O2 B12780505 alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide CAS No. 116356-07-1

alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide

Cat. No.: B12780505
CAS No.: 116356-07-1
M. Wt: 363.2 g/mol
InChI Key: GLHBUFJFNDOLJC-UHFFFAOYSA-N
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Description

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide is a synthetic compound that belongs to the class of aziridine derivatives. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide typically involves the reaction of aziridine with beta-(p-chlorobenzoyl)propionic acid and m-chloroaniline. The reaction conditions often require the use of a base to deprotonate the carboxylic acid group, facilitating the nucleophilic attack of the aziridine ring on the carbonyl carbon of the acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring opening with an amine would yield a substituted amine product, while oxidation might lead to the formation of a ketone or aldehyde .

Scientific Research Applications

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is thought to underlie its anticancer and antimicrobial effects, as it can alkylate DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide is unique due to the combination of its aziridine ring and aromatic substituents. This combination imparts both high reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

116356-07-1

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2-(aziridin-1-yl)-N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-6-4-12(5-7-13)17(23)11-16(22-8-9-22)18(24)21-15-3-1-2-14(20)10-15/h1-7,10,16H,8-9,11H2,(H,21,24)

InChI Key

GLHBUFJFNDOLJC-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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